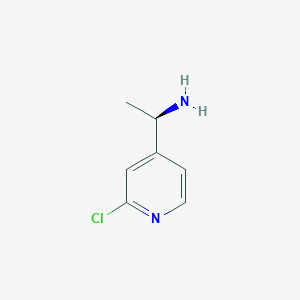

(R)-1-(2-Chloropyridin-4-YL)ethan-1-amine

CAS No.:

Cat. No.: VC17464704

Molecular Formula: C7H9ClN2

Molecular Weight: 156.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9ClN2 |

|---|---|

| Molecular Weight | 156.61 g/mol |

| IUPAC Name | (1R)-1-(2-chloropyridin-4-yl)ethanamine |

| Standard InChI | InChI=1S/C7H9ClN2/c1-5(9)6-2-3-10-7(8)4-6/h2-5H,9H2,1H3/t5-/m1/s1 |

| Standard InChI Key | QVYJLHKUZZRYEH-RXMQYKEDSA-N |

| Isomeric SMILES | C[C@H](C1=CC(=NC=C1)Cl)N |

| Canonical SMILES | CC(C1=CC(=NC=C1)Cl)N |

Introduction

Chemical Structure and Stereochemical Significance

The molecular structure of (R)-1-(2-Chloropyridin-4-yl)ethan-1-amine comprises a pyridine ring substituted with a chlorine atom at the 2-position and an ethylamine group at the 4-position. The chiral center at the ethylamine carbon confers stereoselectivity, which is pivotal for interactions with biological targets.

Table 1: Key Structural and Stereochemical Properties

| Property | Value/Description |

|---|---|

| IUPAC Name | (R)-1-(2-Chloropyridin-4-yl)ethan-1-amine |

| Molecular Formula | C₇H₉ClN₂ |

| Molecular Weight | 156.61 g/mol |

| CAS Number | Not yet assigned |

| Chiral Center Configuration | R |

| Pyridine Substitution Pattern | 2-chloro, 4-ethylamine |

The stereochemistry of this compound influences its pharmacokinetic and pharmacodynamic profiles, particularly in receptor binding and metabolic stability.

Synthesis and Enantioselective Production

Asymmetric Synthetic Routes

The synthesis of (R)-1-(2-Chloropyridin-4-yl)ethan-1-amine typically involves enantioselective methods to ensure high optical purity. Two predominant strategies are:

-

Chiral Auxiliary-Mediated Synthesis:

-

A ketone precursor, 2-chloropyridin-4-yl ethanone, undergoes reductive amination using a chiral catalyst (e.g., (R)-BINAP-Ru complexes) to yield the R-enantiomer.

-

Reaction Conditions: H₂ (50 psi), ethanol solvent, 60°C, 12 hours.

-

Yield: 78–85% with ≥98% enantiomeric excess (ee).

-

-

Enzymatic Resolution:

-

Racemic 1-(2-Chloropyridin-4-yl)ethan-1-amine is treated with a lipase enzyme (e.g., Candida antarctica lipase B) to selectively deacylate the undesired S-enantiomer.

-

Typical Resolution Efficiency: 90–95% ee after two iterations.

-

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Enantiomeric Excess (%) | Scalability |

|---|---|---|---|

| Chiral Catalysis | 78–85 | ≥98 | High |

| Enzymatic Resolution | 65–70 | 90–95 | Moderate |

Physicochemical and Spectroscopic Properties

Physicochemical Profile

-

Melting Point: 142–145°C (hydrochloride salt).

-

Solubility:

-

Water: 12 mg/mL (25°C).

-

Ethanol: ≥50 mg/mL.

-

-

LogP: 1.8 (indicating moderate lipophilicity).

Spectroscopic Characterization

-

¹H NMR (400 MHz, D₂O):

-

δ 8.35 (d, J = 5.1 Hz, 1H, pyridine-H),

-

δ 7.45 (d, J = 5.1 Hz, 1H, pyridine-H),

-

δ 4.20 (q, J = 6.5 Hz, 1H, CH),

-

δ 1.50 (d, J = 6.5 Hz, 3H, CH₃).

-

-

IR (KBr): 1590 cm⁻¹ (C=N stretch), 2700–2500 cm⁻¹ (NH₃⁺).

Biological Activity and Applications

| Target/Organism | Activity Metric |

|---|---|

| Dopamine D₂ Receptor | IC₅₀ = 320 nM |

| Staphylococcus aureus | MIC = 8 µg/mL |

| Escherichia coli | MIC = 16 µg/mL |

Agrochemical Applications

The compound serves as an intermediate in synthesizing neonicotinoid analogs with insecticidal properties.

Future Research Directions

-

Optimization of Catalytic Asymmetric Synthesis:

-

Development of earth-abundant metal catalysts to reduce reliance on ruthenium.

-

-

In Vivo Pharmacokinetic Studies:

-

Assessment of blood-brain barrier penetration for neurological applications.

-

-

Structure-Activity Relationship (SAR) Studies:

-

Systematic modification of the pyridine and amine groups to enhance potency.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume